3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine moiety. These groups are common in many biologically active compounds, including drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of chemical bonds .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Applications
Synthesis and Biological Evaluation : Novel synthetic pathways have been developed for various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives from related chemical compounds. These synthesized compounds have demonstrated significant anti-inflammatory, analgesic, and cyclooxygenase inhibition activities, indicating potential for pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-5-lipoxygenase Agents : Derivatives of pyrazolopyrimidines have shown anticancer and anti-5-lipoxygenase activities, contributing to the understanding of structure-activity relationships in medicinal chemistry (Rahmouni et al., 2016).
Antiavian Influenza Virus Activity : Benzamide-based heterocycles have been synthesized and tested for their anti-influenza A virus activity, with several compounds exhibiting significant antiviral activities. This highlights the potential for developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Antimycobacterial Activity : Benzofuran and benzo[d]isothiazole derivatives have been designed, synthesized, and screened for their ability to inhibit Mycobacterium tuberculosis DNA GyrB, showing promise as novel antitubercular agents (Reddy et al., 2014).
Antiproliferative Activity Against Cancer Cell Lines : Some newly synthesized pyridopyrimidin-4-one derivatives have shown significant antiproliferative effects on various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity. For example, some pyrimidine derivatives have been found to have anti-proliferative activity against leukemia cell lines , which could potentially make them hazardous in certain situations.
Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and tested in more complex biological systems. Alternatively, it could be used as a starting point for the synthesis of new compounds with similar structures .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The presence of the pyrimidin-2-yl and piperazin-1-yl groups in the compound suggests potential interactions with nucleic acids and proteins .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with multiple targets. For instance, inhibition of phosphodiesterase type 5 could affect cyclic guanosine monophosphate (cGMP) levels, influencing vasodilation and other cellular processes . .
Pharmacokinetics
The compound’s degree of lipophilicity, which is often indicative of its ability to diffuse into cells, suggests that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting potential therapeutic applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O3/c1-35-19-5-4-17(14-20(19)36-2)23(34)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h3-7,14-16H,8-13H2,1-2H3,(H,25,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPONURIOMERFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N9O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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